tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Description
tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (hereafter referred to as the "target compound") is a brominated heterocyclic derivative with a fused imidazo[4,5-c]pyridine core. Its molecular formula is inferred to be C₁₂H₁₈BrN₃O₂, and molecular weight is approximately 317.2 g/mol (calculated by adding the bromine atom’s mass to the non-brominated analog’s molecular weight of 237.3 g/mol ). The tert-butyl ester group enhances lipophilicity, making it suitable for medicinal chemistry applications, while the bromine atom at position 2 provides a reactive site for further functionalization.
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 2-bromo-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)14-10(13)15(9)4/h5-7H2,1-4H3 |
InChI Key |
LYFORRDUWOVTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N2C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
tert-Butyl 2-Iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- Molecular Formula : C₁₁H₁₆IN₃O₂
- Molecular Weight : 349.18 g/mol
- Iodine’s higher atomic weight contributes to a larger molecular size, which may influence pharmacokinetic properties like membrane permeability.
Non-Halogenated Analog
- Compound : tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- Key Differences :
- Absence of bromine reduces electrophilic reactivity, limiting utility in Suzuki or Ullmann couplings.
- Higher stability under basic or nucleophilic conditions compared to halogenated analogs.
Heterocyclic Core Modifications
tert-Butyl 4-Methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Stability and Industrial Considerations
- The tert-butyl group in the target compound likely improves shelf-life compared to more polar esters, as seen in its non-brominated analog’s 97% purity rating .
- In contrast, the mesylate salt’s crystallinity (XRPD peaks at 8.549–30.868° 2θ ) ensures reproducibility in pharmaceutical manufacturing.
Biological Activity
tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (CAS Number: 23877-12-5) is a heterocyclic compound exhibiting significant biological activity. Its unique structure incorporates a bromine atom and a tert-butyl ester group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, therapeutic potential, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the imidazo ring followed by bromination and esterification processes. Optimization of these reactions is crucial for achieving high yields and purity of the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related imidazo compounds can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored in several studies. It has been observed that derivatives of imidazo compounds can significantly reduce inflammation in animal models. For example, a related study demonstrated that certain derivatives effectively suppressed cyclooxygenase (COX) activity in vitro with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Neuroprotective Activity
Neuroprotective effects have also been attributed to this class of compounds. Research suggests that they may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis. In vitro assays have shown that these compounds can enhance neuronal survival and function under stress conditions.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for developing more potent derivatives. Key structural features influencing biological activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and membrane permeability |
| Tert-butyl Group | Increases stability and solubility |
| Imidazo Ring | Essential for receptor binding and activity |
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Study : A study involving a series of imidazo derivatives showed that modifications at the bromine position enhanced antimicrobial activity against Gram-positive bacteria.
- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, a derivative exhibited significant reduction in swelling compared to control groups.
- Neuroprotection : A recent study demonstrated that a similar compound reduced neuronal cell death in models of oxidative stress by modulating mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
